
Antibacterial agent 129
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 129 is a novel hybrid peptide combining sequences from human cathelicidin LL-37 and human beta-defensin 129. This compound has shown significant potential in combating antibiotic-resistant pathogens, making it a promising candidate in the fight against multi-drug resistant bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 129 involves the fusion of the amino acid sequences from LL-37 and beta-defensin 129. The gene sequence is commercially synthesized and cloned into an expression vector, such as pET-28a. The recombinant protein is then expressed in Escherichia coli BL21-gold (DE3) strain .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using genetically engineered E. coli strains. The expressed protein is purified using affinity chromatography techniques, such as Ni-NTA column chromatography, to obtain high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 129 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Reagents: Amino acids, expression vectors, E. coli strains, Ni-NTA resin.
Conditions: Optimal expression conditions include maintaining the E.
Major Products: The major product of these reactions is the hybrid peptide LL-37/hBD-129, which exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Aplicaciones Científicas De Investigación
Antibacterial agent 129 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and protein expression techniques.
Biology: Investigated for its role in innate immunity and its interaction with bacterial membranes.
Industry: Incorporated into biomedical materials, such as hydrogels, for enhanced antimicrobial properties.
Mecanismo De Acción
Antibacterial agent 129 exerts its effects by disrupting bacterial cell membranes. The cationic nature of the peptide allows it to interact with the negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, including drug-resistant strains .
Comparación Con Compuestos Similares
Human Cathelicidin LL-37: A naturally occurring antimicrobial peptide with broad-spectrum activity.
Human Beta-Defensin 129: Another antimicrobial peptide with activity against various pathogens.
Comparison: Antibacterial agent 129 is unique in that it combines the properties of both LL-37 and beta-defensin 129, resulting in enhanced antimicrobial activity and reduced cellular toxicity. This hybrid peptide shows greater efficacy in disrupting bacterial membranes compared to its individual components .
Propiedades
Fórmula molecular |
C26H21F2NO3 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
8-fluoro-3-[3-fluoro-2-(3-phenylmethoxyoxetan-3-yl)phenoxy]-2-methylquinoline |
InChI |
InChI=1S/C26H21F2NO3/c1-17-23(13-19-9-5-11-21(28)25(19)29-17)32-22-12-6-10-20(27)24(22)26(15-30-16-26)31-14-18-7-3-2-4-8-18/h2-13H,14-16H2,1H3 |
Clave InChI |
SOIJITGIOLNHEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
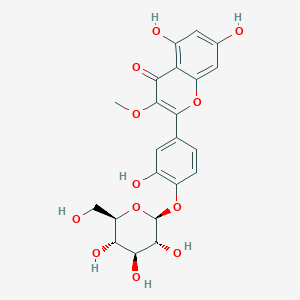
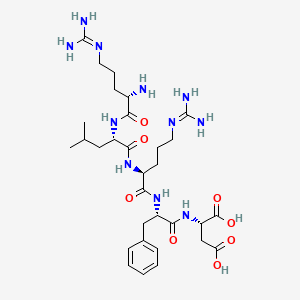
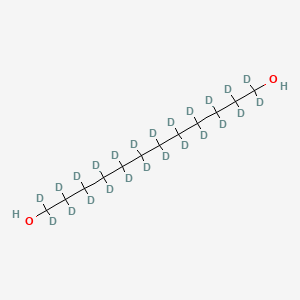
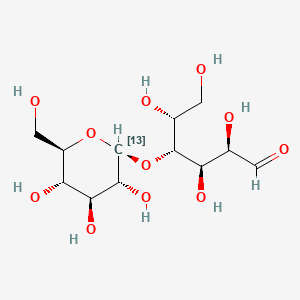
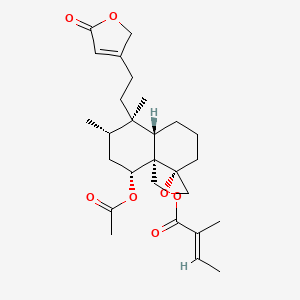
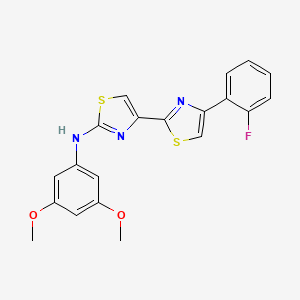
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
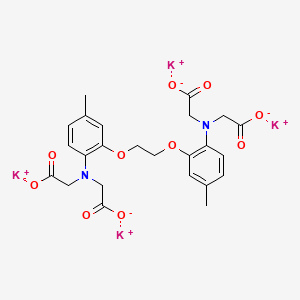
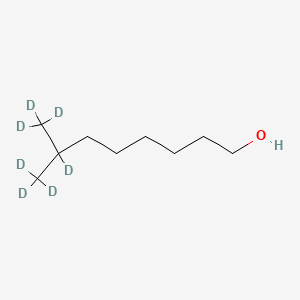



![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
